(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound widely recognized in the field of peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino groups during chemical reactions. This compound's structure allows it to serve as an intermediate in the synthesis of various peptides and other bioactive molecules, making it valuable in pharmaceutical research and development.
The compound is synthesized through various chemical methods and is commercially available from chemical suppliers specializing in building blocks for peptide synthesis. Its chemical properties and applications have been documented in multiple scientific publications and patents, emphasizing its significance in organic chemistry and medicinal chemistry .
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid moiety. It also belongs to the category of protected amino acids, specifically those with fluorenylmethoxycarbonyl protection, which are extensively used in solid-phase peptide synthesis.
The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid typically involves several key steps:
The synthesis may vary based on specific laboratory conditions, but generally adheres to established protocols in organic synthesis. Automated reactors may be employed for large-scale production, ensuring consistency and efficiency in synthesizing Fmoc-protected amino compounds.
The molecular formula for (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is . The structure consists of:
The compound has a molecular weight of approximately 394.42 g/mol. Its structural complexity, characterized by multiple functional groups, enhances its utility in synthetic chemistry.
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid can participate in various chemical reactions:
Common reagents include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and strong bases for substitution reactions.
The primary mechanism of action for (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid lies in its role as a protecting group during peptide synthesis. The fluorenylmethoxycarbonyl group shields the amino functionality from undesired reactions, allowing for selective deprotection under basic conditions. This selective removal facilitates the sequential addition of amino acids to construct peptides effectively.
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid appears as a white to off-white solid under standard laboratory conditions. Its solubility varies depending on the solvent used but is generally soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
The compound exhibits typical properties associated with amino acids and their derivatives, including:
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid has significant applications in scientific research, particularly in:
The stereoselective construction of the (S)-piperidin-2-one scaffold is critical for this compound’s function in peptide design. Two primary approaches dominate:
Chiral Pool Utilization: L-glutamic acid or L-proline derivatives serve as starting materials due to their inherent chirality. For instance, (5S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one—a glutamic acid derivative—undergoes ring expansion and functionalization to yield enantiopure piperidinones [6] [10]. This method ensures high enantiomeric excess (>99% ee) but requires multistep adaptations to install the acetic acid side chain.
Asymmetric Catalysis: Transition-metal-catalyzed hydrogenation of enamide precursors enables access to either (S) or (R) enantiomers. Rhodium complexes with chiral phosphine ligands (e.g., BINAP) achieve up to 95% ee for N-protected dehydro-piperidinones. Enzymatic resolution using lipases or acylases provides a complementary biocatalytic route, resolving racemic 2-oxopiperidine-3-carboxylic acid derivatives [7].
Key Challenge: Preventing epimerization at C3 during acetic acid moiety installation. This is mitigated by using mild coupling reagents (HOBt/DIC) at low temperatures (<0°C) [6].
Table 1: Enantioselective Synthesis Routes for (S)-Piperidinone Core
Strategy | Starting Material | Key Steps | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool (Glu) | L-Glutamic acid | Lactamization, Wittig homologation | >99 | 28 |
Asymmetric Hydrogenation | Enamide precursor | Rh-(S)-BINAP catalysis, deprotection | 95 | 35 |
Enzymatic Resolution | Racemic 3-aminopiperidin-2-one | Lipase-mediated acetylation, separation | 99 | 40 |
The fluoren-9-ylmethoxycarbonyl (Fmoc) group provides orthogonal protection critical for iterative peptide synthesis:
Side Reaction Management: Dibenzfulvene adducts form if scavengers (e.g., 1,3-dimethylbarbituric acid) are absent during deprotection. This causes purple discoloration and reduces yields by 15–20% [8].
The carboxylic acid functionality enables incorporation into peptides via both solid-phase (SPPS) and solution-phase (LPPS) methods:
Table 2: Comparative Analysis of Synthesis Platforms
Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
---|---|---|
Resin/Linker | Wang resin (acid-labile); Rink amide (amide product) | Not applicable |
Coupling | DIC/HOAt (2.5 eq), 2 hr, >95% efficiency per cycle | EDCI/HOBt, reflux, 8–12 hr, 85% yield |
Deprotection | 20% piperidine/DMF, 2 × 3 min | 10% DBU/MeCN, 30 min, 25°C |
Purification | On-resin washing; TFA cleavage | Column chromatography (SiO₂; EtOAc/hexane) |
Scale Limitations | ≤1 mmol (resin loading capacity) | Industrial scale (kg) feasible |
Automation | Fully automated (peptide synthesizers) | Manual intervention required |
Purity (Crude) | 70–80% (HPLC) | >90% (after chromatography) |
Best Suited For | Short peptide sequences (≤20-mer) | Large-scale Fmoc-analogue production |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8